molecular formula C9H12BrNS B8529615 1-[(5-Bromo-2-thienyl)methyl]pyrrolidine

1-[(5-Bromo-2-thienyl)methyl]pyrrolidine

Cat. No.: B8529615
M. Wt: 246.17 g/mol
InChI Key: POCBVOXANVWUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromo-2-thienyl)methyl]pyrrolidine is a brominated heterocyclic compound featuring a pyrrolidine ring substituted with a 5-bromo-2-thienylmethyl group. Pyrrolidine derivatives are widely studied due to their versatility in medicinal chemistry, catalysis, and material science . The bromothienyl moiety introduces electron-withdrawing and steric effects, which may influence reactivity, binding affinity, and metabolic stability.

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C9H12BrNS/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2

InChI Key

POCBVOXANVWUBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(S2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-[(5-Bromo-2-thienyl)methyl]pyrrolidine with key pyrrolidine derivatives featuring aromatic substituents:

Compound Name Aromatic Group Molecular Formula Molecular Weight Key Features/Applications References
This compound 5-Bromo-2-thienyl C₉H₁₂BrNS 244.17 g/mol Bromine enhances electrophilicity; potential CNS activity (inferred)
1-(5-Bromo-2-nitrophenyl)pyrrolidine 5-Bromo-2-nitrophenyl C₁₀H₁₁BrN₂O₂ 287.11 g/mol Nitro group increases reactivity; medical intermediate
Pyrrolidine,1-[(5-bromo-2-methoxyphenyl)sulfonyl]- 5-Bromo-2-methoxyphenylsulfonyl C₁₁H₁₄BrNO₃S 320.20 g/mol Sulfonyl group improves stability; pharmaceutical applications
1-[(5-Methylfuran-2-yl)methyl]pyrrolidine 5-Methylfuran-2-yl C₁₀H₁₅NO 165.23 g/mol Furyl substituent for agrochemicals; lower molecular weight
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine (TCPy) 2-Thienyl + cyclohexyl C₁₅H₂₀NS 249.39 g/mol Psychoactive properties; structural complexity

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, nitro, sulfonyl) enhance electrophilicity and binding to biological targets .
  • Bromine in aromatic systems improves lipophilicity and resistance to metabolic degradation, critical in drug design .
  • Sulfonyl and nitro groups introduce polarity, affecting solubility and pharmacokinetics .

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